Beta-Amyloid (9-27) is a peptide fragment derived from the larger amyloid beta peptide, which is implicated in the pathogenesis of Alzheimer's disease. This specific fragment is part of a series of amyloid beta peptides that are generated through the proteolytic processing of the amyloid precursor protein. The accumulation and aggregation of these peptides in the brain are associated with neurodegenerative processes, making them a critical focus for research into Alzheimer's disease.
Beta-Amyloid (9-27) originates from the amyloid precursor protein, which undergoes cleavage by beta-secretase and gamma-secretase enzymes. This cleavage results in various forms of amyloid beta peptides, including the well-studied 40 and 42 amino acid variants, with Beta-Amyloid (9-27) being one of the shorter fragments that may play a role in aggregation and toxicity .
The synthesis of Beta-Amyloid (9-27) can be achieved through solid-phase peptide synthesis techniques. These methods typically involve:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. The final product is typically characterized using techniques such as electrospray ionization mass spectrometry and amino acid sequencing .
Beta-Amyloid (9-27) has a specific sequence that contributes to its structural properties. The molecular structure can be analyzed through techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, which provide insights into its conformational states under various conditions.
The peptide generally adopts an unstructured conformation in solution but can transition to a more ordered structure, such as beta-sheet formations, under aggregation conditions. This structural change is crucial for its role in amyloid fibril formation .
Beta-Amyloid (9-27) participates in several chemical reactions primarily related to its aggregation into larger fibrillar structures. These reactions include:
Studies have shown that specific amino acid substitutions can significantly influence the aggregation behavior of Beta-Amyloid (9-27), affecting both its structural integrity and neurotoxicity .
The mechanism by which Beta-Amyloid (9-27) exerts its effects involves several pathways:
Research indicates that even small fragments like Beta-Amyloid (9-27) can influence cellular pathways associated with apoptosis and oxidative stress, contributing to neurodegeneration .
Beta-Amyloid (9-27) is typically characterized by:
Key chemical properties include:
Beta-Amyloid (9-27) serves as an important model compound in Alzheimer's disease research for several applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4